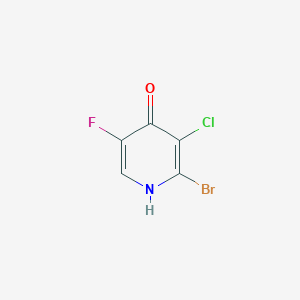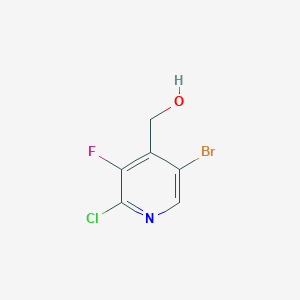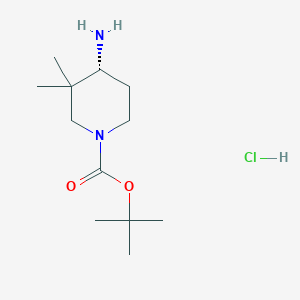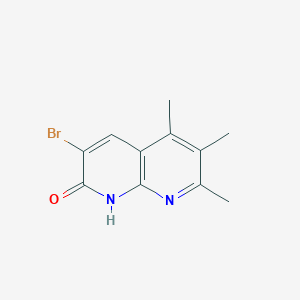
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one
Vue d'ensemble
Description
“3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one” is a chemical compound . It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one”, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Applications De Recherche Scientifique
Pharmaceutical Testing
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one: is utilized in pharmaceutical testing as a high-quality reference standard . Its structural specificity makes it an excellent candidate for the development of new drugs, particularly in the identification and quantification of active pharmaceutical ingredients during the quality control process.
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. It’s involved in multicomponent reactions (MCRs) that efficiently generate complex molecular architectures with wide applications in medicinal chemistry and chemical biology .
Development of Antibacterial Agents
Given its structural similarity to compounds with known antibacterial properties, this compound is researched for its potential use in creating new antibacterial agents. The 1,8-naphthyridine core, which is present in this compound, is a feature of several clinically approved drugs .
Material Science
In material science, the compound finds application due to its photochemical properties. It can be used in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors .
Ligand Chemistry
The compound is also significant in ligand chemistry. It can act as a ligand in various metal complexes, which are crucial in catalysis and the development of coordination compounds .
Self-Assembly Host-Guest Systems
Researchers explore the use of this compound in self-assembly host-guest systems. These systems are fundamental in understanding molecular recognition and are pivotal in the design of nanomaterials .
Eco-Friendly Synthetic Methods
The compound is involved in the development of eco-friendly and atom-economical approaches to synthesize heterocyclic compounds. This is part of a broader effort to make chemical synthesis more sustainable .
Chemical Biology
In chemical biology, the compound is used to study protein-ligand interactions, enzyme inhibition, and other biological pathways. Its unique structure allows for the exploration of new binding sites and mechanisms of action .
Propriétés
IUPAC Name |
3-bromo-5,6,7-trimethyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-5-6(2)8-4-9(12)11(15)14-10(8)13-7(5)3/h4H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFVMKTIYMDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NC(=O)C(=C2)Br)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7-trimethyl-1,2-dihydro-1,8-naphthyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





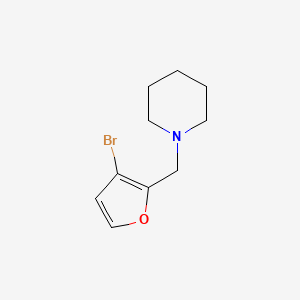

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
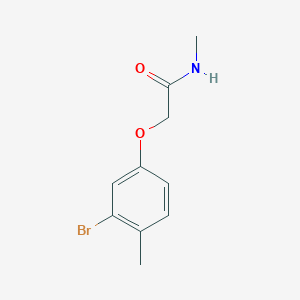


![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)

